Hydroxychloroquine (HCQ) and its analogues, such as chloroquine (CQ), have been widely recognized for their roles in treating malaria and autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). These compounds are known for their immunomodulatory and anti-inflammatory properties, which have been exploited in various therapeutic contexts. The interest in these drugs has surged due to their potential application in a range of diseases, including viral infections and cancer134679.
HCQ and CQ have been established as disease-modifying antirheumatic drugs (DMARDs) due to their ability to improve clinical and laboratory parameters in RA and SLE. Their antirheumatic properties result from interference with antigen processing in macrophages and other antigen-presenting cells, which diminishes the formation of peptide-MHC protein complexes required to stimulate CD4+ T cells, resulting in down-regulation of the immune response against autoantigenic peptides4.
In the field of infectious diseases, HCQ has been proposed to have an immunomodulatory effect that may be useful in controlling the cytokine storm that occurs in late-phase critically ill patients infected with SARS-CoV-2. HCQ has been found to be more potent than CQ in inhibiting SARS-CoV-2 in vitro2. Moreover, CQ and HCQ have been used to treat intracellular bacterial and fungal infections by leading to alkalinization of acid vesicles, inhibiting the growth of these pathogens3.
In cancer treatment, CQ and HCQ are used in combination with chemotherapeutic drugs and radiation to enhance the efficacy of tumor cell killing. These drugs sensitize breast cancer cells to chemotherapy independent of autophagy and have been involved in clinical trials as an adjuvant option against cancer56. They also exhibit antitumor mechanisms unrelated to autophagy, including cell death from apoptosis and necroptosis, and immunomodulatory/anti-inflammatory characteristics6.
HCQ has been used as a therapeutic agent in skin disorders and has shown efficacy in fibroblastic diseases of the skin. It reduces metabolic activity, suppresses cell proliferation, and induces a distinct type of cell death characterized by autophagic vacuoles in human dermal fibroblasts8.
HCQ targets nucleic acids, with its binding mechanism and the effect on the stability of DNA being of particular interest. The binding efficacy of HCQ with DNA depends on its sequences, with a preference for interacting with AT-rich DNA through the minor groove and GC-rich DNA through the major groove along with intercalation. This groove switching is correlated with binding affinity and stability of different sequences of DNA10.
Hydroquinidine 4-chlorobenzoate is synthesized from hydroquinidine and 4-chlorobenzoic acid through an esterification reaction. This compound belongs to the class of aromatic esters and is notable for its structural features that include a chlorobenzoyl moiety attached to the hydroquinidine backbone. Its classification as a chiral compound makes it particularly interesting for studies involving enantioselectivity in chemical reactions.
The synthesis of hydroquinidine 4-chlorobenzoate involves the following key steps:
In industrial settings, these methods are scaled up using reactors that allow for precise control over temperature, pressure, and reactant concentrations, ensuring high yields and consistency in product quality .
The molecular structure of hydroquinidine 4-chlorobenzoate features:
The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with other molecules .
Hydroquinidine 4-chlorobenzoate can participate in various chemical reactions:
The mechanism of action of hydroquinidine 4-chlorobenzoate is closely related to that of its parent compound, hydroquinidine:
Key physical and chemical properties of hydroquinidine 4-chlorobenzoate include:
Hydroquinidine 4-chlorobenzoate has several scientific applications:
The systematic IUPAC name for this compound is [(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate [7] . This nomenclature precisely defines its stereochemical configuration, which includes:
Structurally, it belongs to the cinchona alkaloid derivatives family, specifically classified as a dihydroquinidine ester. The molecule contains three key functional groups: a tertiary amine in the quinuclidine ring, a methoxy-substituted quinoline, and a chloro-substituted benzoate ester, all contributing to its chemical behavior [1] . The rigid V-shaped conformation between the quinoline and quinuclidine systems creates a chiral environment essential for stereoselective interactions.
This compound is documented under multiple synonyms across chemical databases:
Its universal identifier, CAS Registry Number 113162-02-0, facilitates unambiguous international identification [3] [4] [6]. Additional registry codes include:
Table 1: Comprehensive Synonym Listing
Common Name | Chemical Identifier |
---|---|
IUPAC Name | [(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate |
Primary Synonym | Dihydroquinidine 4-chlorobenzoate |
Alternative Name | Hydroquinidine p-chlorobenzoate |
Pharmaceutical Designation | None established (research compound) |
The molecular formula C27H29ClN2O3 [3] [4] resolves to a molecular weight of 464.98 g/mol based on standardized atomic masses:
The formula incorporates 27 carbon atoms, 29 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms, reflecting substantial molecular complexity. Key structural features quantifiable from this formula include:
Hydroquinidine 4-chlorobenzoate emerged from systematic structure-activity relationship studies on cinchona alkaloids during the late 20th century. The earliest documented synthesis aligns with the patent literature of the 1980s–1990s, coinciding with intensified research into chiral auxiliaries for asymmetric catalysis [6] [9]. Its CAS registration (113162-02-0) dates to 1993, suggesting formal recognition during this period [3] [9]. Development was driven by:
The 4-chlorobenzoate esterification strategy was adopted from earlier work on cinchonidine derivatives, where aromatic esters demonstrated enhanced catalytic performance in asymmetric transformations compared to their parent alkaloids [6]. Commercial availability through suppliers like Sigma-Aldrich (catalog 336483) and Rhodia Pharma Solutions became established in the early 2000s [1] [10], solidifying its role as a specialist organocatalyst.
Hydroquinidine 4-chlorobenzoate is unequivocally a semisynthetic compound, derived from naturally occurring precursors through targeted chemical modification:
Table 2: Comparative Analysis of Natural and Synthetic Components
Aspect | Natural Component (Hydroquinidine) | Synthetic Component (4-Chlorobenzoate) |
---|---|---|
Origin | Cinchona bark extraction | Petrochemical synthesis |
Key Functional Groups | Tertiary amine; quinoline; hydroxyl | Aromatic chloride; carboxylic acid derivative |
Role in Final Molecule | Provides chiral environment and basicity | Enhances lipophilicity and stereocontrol |
Modification Complexity | Isolation and purification | Esterification under controlled conditions |
Critical analytical parameters confirm its semisynthetic nature and purity:
The compound’s synthesis represents a deliberate optimization strategy: The natural alkaloid scaffold provides chiral complexity difficult to achieve through de novo synthesis, while synthetic modification tailors solubility, catalytic activity, and stability for specialized applications in modern organic chemistry [6] [9]. Current Good Manufacturing Practice (cGMP) production utilizes high-purity hydroquinidine (≥98%) and 4-chlorobenzoyl chloride under controlled reaction conditions to ensure batch consistency [1] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1